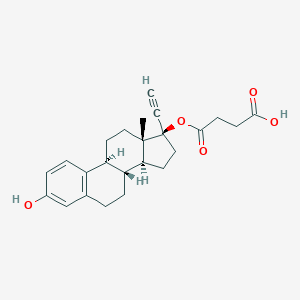

Ethinyl estradiol 17-hemisuccinate

Description

Ethinyl estradiol 17-hemisuccinate (CAS: 7698-93-3) is a semi-synthetic estrogen derivative formed by esterification of the 17β-hydroxyl group of ethinyl estradiol (EE2) with succinic acid. Its molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.45 g/mol . This modification enhances hydrophilicity compared to EE2, making it suitable for conjugation with proteins like bovine serum albumin (BSA) to create membrane-impermeable probes for studying estrogen receptor (ER) signaling without cellular uptake . It is commonly used in biochemical assays, including affinity chromatography and protein interaction studies .

Properties

CAS No. |

138219-86-0 |

|---|---|

Molecular Formula |

C24H28O5 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

4-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H28O5/c1-3-24(29-22(28)9-8-21(26)27)13-11-20-19-6-4-15-14-16(25)5-7-17(15)18(19)10-12-23(20,24)2/h1,5,7,14,18-20,25H,4,6,8-13H2,2H3,(H,26,27)/t18-,19-,20+,23+,24+/m1/s1 |

InChI Key |

QAMBZAFJJRRREH-WOLONVGXSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

Synonyms |

17 beta-hemisuccinyl-17-ethynylestradiol ethinyl estradiol 17-hemisuccinate ethynyl estradiol 17 beta-hemisuccinate |

Origin of Product |

United States |

Scientific Research Applications

Hormone Replacement Therapy (HRT)

Overview

EEHS is utilized in HRT to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness. Its role in HRT is significant due to its ability to mimic the effects of natural estrogen in the body.

Clinical Applications

- Menopausal Symptoms : EEHS has been shown to effectively reduce vasomotor symptoms associated with menopause. Studies indicate that patients receiving EEHS report significant improvements in quality of life compared to those on placebo treatments .

- Skin Health : Research indicates that EEHS can enhance skin thickness and elasticity, providing additional benefits for postmenopausal women concerned about skin aging .

Contraceptive Use

Overview

EEHS is often combined with progestins in contraceptive formulations. Its pharmacokinetic properties make it a suitable candidate for oral contraceptives.

Mechanism of Action

- Ovulation Suppression : EEHS functions by inhibiting gonadotropin release from the pituitary gland, thereby preventing ovulation. This mechanism is critical for its effectiveness as a contraceptive agent .

- Cervical Mucus Alteration : It also thickens cervical mucus, making it more difficult for sperm to reach the egg, further contributing to its contraceptive efficacy .

Case Study 1: Efficacy in HRT

A clinical trial involving 200 postmenopausal women demonstrated that those treated with EEHS experienced a 70% reduction in hot flash frequency over six months compared to a control group receiving placebo. Additionally, improvements in mood and sleep quality were reported.

Case Study 2: Contraceptive Effectiveness

In a study assessing the effectiveness of EEHS combined with norethisterone, researchers found a failure rate of less than 1% over one year of use among participants. Side effects included mild nausea and breast tenderness, which were manageable and did not lead to discontinuation of therapy.

Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | 38–48% |

| Protein Binding | 97–98% (albumin) |

| Half-life (oral) | 8.4 ± 4.8 hours |

| Clearance | 58.0 ± 19.8 L/h |

These pharmacological properties indicate that EEHS is well-absorbed and has a favorable profile for both HRT and contraceptive use.

Safety and Side Effects

While EEHS is generally well-tolerated, potential side effects include:

- Nausea

- Breast tenderness

- Risk of thromboembolic events

Monitoring is essential for patients using EEHS, especially those with pre-existing conditions that may increase these risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethinyl estradiol 17-hemisuccinate with structurally or functionally related estradiol derivatives:

Key Findings from Comparative Studies:

Positional Effects of Modifications :

- C17 vs. C6 Conjugates : β-Estradiol 17-hemisuccinate:BSA showed weaker stimulation of sAPPα secretion in neurons compared to β-estradiol 6-(O-carboxymethyl) oxime:BSA, indicating that conjugation at C6 preserves more bioactivity than at C17 .

- Hydrophilicity vs. Lipophilicity : The succinate ester at C17 increases water solubility, facilitating biochemical applications, while lipophilic esters (e.g., valerate) prolong systemic release .

Receptor Binding and Selectivity :

- EE2 exhibits higher ER binding affinity than 17-hemisuccinate due to its unmodified ethinyl group, which stabilizes interactions with the ligand-binding domain .

- Biotinylated E2 derivatives (e.g., C7α-modified E2) retain high ERα/ERβ affinity, whereas 17-hemisuccinate conjugates are primarily used for protein isolation rather than receptor activation .

Clinical vs. Research Utility :

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying ethinyl estradiol 17-hemisuccinate in experimental formulations?

- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 280 nm) for quantification. Ensure calibration against certified reference standards (e.g., USP/PhEur-compliant materials) to validate accuracy and precision. For structural confirmation, pair with LC-MS/MS, specifying ion transitions unique to the compound’s molecular weight (e.g., 314.42 g/mol for β-estradiol derivatives) . Stability-indicating assays should include forced degradation studies (acid/alkali hydrolysis, oxidative stress) to confirm method specificity .

Q. How should researchers address stability challenges during storage of this compound in laboratory conditions?

- Methodological Answer : Store lyophilized forms at -20°C in inert, amber vials to prevent photodegradation and hydrolysis. For solution-based formulations, use stabilizers like ascorbic acid (0.1% w/v) to mitigate oxidation. Monitor stability via periodic HPLC analysis, documenting deviations in purity ≥98% as per ICH guidelines for impurity thresholds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant PPE (gloves, lab coats, eye protection). In case of skin contact, rinse immediately with water for 15 minutes; for inhalation exposure, relocate to fresh air and seek medical evaluation. Maintain a spill kit with absorbent materials (e.g., vermiculite) and document incidents per institutional safety guidelines .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data between in vitro and in vivo models for this compound be resolved?

- Methodological Answer : Conduct interspecies metabolic profiling (e.g., human vs. rodent liver microsomes) to identify enzyme-specific degradation pathways (e.g., CYP3A4 involvement). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, incorporating parameters like protein binding affinity and tissue distribution coefficients . Validate with crossover studies comparing oral vs. intravenous administration in animal models.

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Define critical quality attributes (CQAs) such as enantiomeric purity (>99.5%) and residual solvent levels (e.g., <50 ppm for ethyl acetate).

- Use process analytical technology (PAT) for real-time monitoring of reaction intermediates.

- Cross-validate synthetic batches via NMR (e.g., ¹³C for esterification confirmation) and XRD for crystallinity assessment .

Q. How do researchers design dose-response studies to evaluate estrogen receptor (ER) binding specificity of this compound derivatives?

- Methodological Answer :

- In vitro : Use competitive radioligand binding assays (e.g., ³H-estradiol displacement in ERα/ERβ-transfected cell lines). Calculate IC₅₀ values and compare to parent compounds (e.g., 17β-estradiol).

- In silico : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to ER’s ligand-binding domain.

- In vivo : Utilize ovariectomized rodent models with uterine weight bioassays, controlling for hepatic first-pass metabolism via subcutaneous administration .

Data Management & Ethical Considerations

Q. What frameworks ensure transparent data reporting for this compound studies?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw chromatographic data in repositories like Zenodo with DOI linking.

- Disclose all statistical adjustments (e.g., Bonferroni correction for multiple comparisons) and instrument calibration logs.

- Align with ICMJE standards for conflict-of-interest declarations and data anonymization in clinical collaborations .

Q. How should researchers address discrepancies between preclinical and clinical toxicity profiles of ethinyl estradiol derivatives?

- Methodological Answer : Perform interspecies comparative toxicogenomics (e.g., RNA-seq of liver tissues from rats vs. human hepatocytes). Focus on pathways like bile acid synthesis or coagulation cascades. Use adverse event databases (e.g., FAERS) to identify clinical signals (e.g., thromboembolism risk) and correlate with in vitro IC₅₀ values for ER subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.